

Ervogastat in Nonalcoholic Steatohepatitis (NASH): A Comparative Guide to Preclinical Evidence

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Compound of Interest		
Compound Name:	Ervogastat	
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This guide provides a comparative analysis of the preclinical efficacy of **Ervogastat** (PF-06865571), a selective Diacylglycerol O-Acyltransferase 2 (DGAT2) inhibitor, in various animal models of Nonalcoholic Steatohepatitis (NASH). While specific quantitative data for **Ervogastat** monotherapy across multiple distinct animal models remains limited in publicly available literature, this guide leverages data from its closely related predecessor compound, PF-06427878, to provide insights into the potential therapeutic effects of DGAT2 inhibition in NASH. The information is supplemented with the established mechanism of action and comparisons with other therapeutic alternatives.

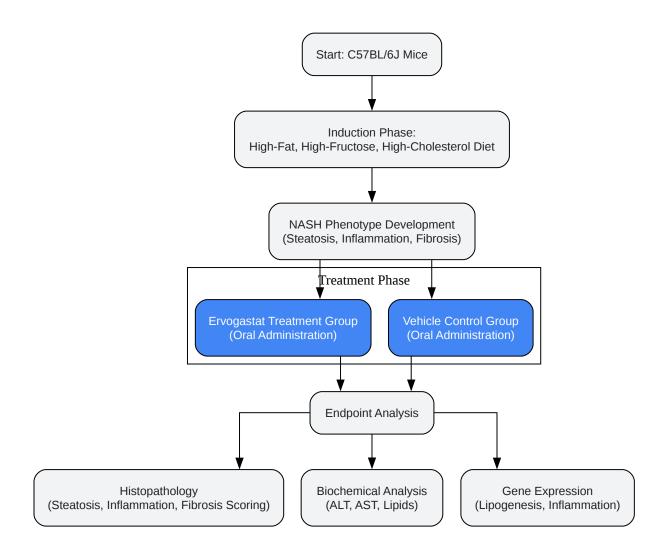
Mechanism of Action: DGAT2 Inhibition

Ervogastat is a potent and selective inhibitor of Diacylglycerol O-Acyltransferase 2 (DGAT2), an enzyme crucial for the final step of triglyceride synthesis in the liver.[1][2][3] By blocking DGAT2, **Ervogastat** aims to reduce the accumulation of triglycerides in hepatocytes, a hallmark of steatosis, which is the initial stage of NASH.[4][5] The inhibition of DGAT2 is also associated with a downstream reduction in the expression of genes involved in de novo lipogenesis, further contributing to the reduction of liver fat.[1][3]









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